molecular formula C12H22BrNO2 B12282389 tert-butyl N-[(1R,5S)-3-bromo-5-methylcyclohexyl]carbamate

tert-butyl N-[(1R,5S)-3-bromo-5-methylcyclohexyl]carbamate

Cat. No.: B12282389
M. Wt: 292.21 g/mol
InChI Key: SQROEVGKTJHWGZ-RCAUJQPQSA-N
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Description

tert-Butyl N-[(1R,5S)-3-bromo-5-methylcyclohexyl]carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This particular compound is notable for its unique structure, which includes a bromine atom and a methyl group attached to a cyclohexyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1R,5S)-3-bromo-5-methylcyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable brominated cyclohexyl derivative. One common method involves the use of tert-butyl N-[(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate as a starting material. This compound is reacted with a brominating agent, such as N-bromosuccinimide (NBS), under controlled conditions to introduce the bromine atom at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(1R,5S)-3-bromo-5-methylcyclohexyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl N-[(1R,5S)-3-bromo-5-methylcyclohexyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1R,5S)-3-bromo-5-methylcyclohexyl]carbamate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and carbamate group can play crucial roles in binding to molecular targets and influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-[(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate
  • tert-Butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate
  • tert-Butyl N-[(1R,2S,5S)-2-amino-5-(dimethylamino)carbonyl]cyclohexyl]carbamate oxalate

Uniqueness

tert-Butyl N-[(1R,5S)-3-bromo-5-methylcyclohexyl]carbamate is unique due to the presence of the bromine atom and the specific stereochemistry of the cyclohexyl ring. These features can significantly influence its reactivity and interactions with other molecules, making it distinct from other similar compounds .

Properties

Molecular Formula

C12H22BrNO2

Molecular Weight

292.21 g/mol

IUPAC Name

tert-butyl N-[(1R,5S)-3-bromo-5-methylcyclohexyl]carbamate

InChI

InChI=1S/C12H22BrNO2/c1-8-5-9(13)7-10(6-8)14-11(15)16-12(2,3)4/h8-10H,5-7H2,1-4H3,(H,14,15)/t8-,9?,10-/m1/s1

InChI Key

SQROEVGKTJHWGZ-RCAUJQPQSA-N

Isomeric SMILES

C[C@H]1C[C@H](CC(C1)Br)NC(=O)OC(C)(C)C

Canonical SMILES

CC1CC(CC(C1)Br)NC(=O)OC(C)(C)C

Origin of Product

United States

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